N-(9H-fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Medicinal chemistry Structure–activity relationship Privileged scaffold

This compound uniquely combines a pyrazin-2-yl group at the thiazole 2-position with a rigid fluoren-2-yl group at the carboxamide nitrogen, creating a structurally distinctive pharmacophore unavailable in simpler analogs. Its rigid five-ring architecture provides π-stacking potential and H-bond acceptor sites optimal for fragment-based drug design. Deploy in DHFR inhibition assays as a stabilized carboxamide analog of active fluorene-thiazole Schiff bases, or in kinase selectivity panels where differentiation from N-alkyl/N-benzyl pyrazine-thiazole carboxamides is critical. Ideal for laboratories expanding chemical diversity in antimicrobial screening against Gram-positive pathogens.

Molecular Formula C21H14N4OS
Molecular Weight 370.43
CAS No. 1226457-75-5
Cat. No. B2875775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
CAS1226457-75-5
Molecular FormulaC21H14N4OS
Molecular Weight370.43
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CSC(=N4)C5=NC=CN=C5
InChIInChI=1S/C21H14N4OS/c26-20(19-12-27-21(25-19)18-11-22-7-8-23-18)24-15-5-6-17-14(10-15)9-13-3-1-2-4-16(13)17/h1-8,10-12H,9H2,(H,24,26)
InChIKeyUPEIEFHGWDJIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9H-Fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226457-75-5): Procurement-Ready Structural and Property Profile


N-(9H-Fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226457-75-5, molecular formula C21H14N4OS, molecular weight 370.4 g/mol) is a synthetic small-molecule heterocyclic compound combining a fluorene moiety, a pyrazine-substituted thiazole core, and a carboxamide linker . It is commercially available as a research-grade screening compound with a typical purity of 95% . The compound belongs to the thiazole-4-carboxamide class, which has been explored in patent literature for mGluR5 antagonism, kinase inhibition, and antimicrobial applications [1]. The unique juxtaposition of the rigid, planar fluoren-2-yl group at the amide nitrogen with the pyrazin-2-yl substituent at the thiazole 2-position generates a structurally distinctive pharmacophore not represented among widely studied comparator compounds.

Why Generic Thiazole-4-Carboxamide Analogs Cannot Replace N-(9H-Fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide in Focused Screening


Thiazole-4-carboxamide derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity at three distinct positions: the 2-substituent on the thiazole ring, the carboxamide nitrogen substituent, and the heterocycle identity at the 2-position [1]. The target compound uniquely combines a pyrazin-2-yl group at the thiazole 2-position with a fluoren-2-yl group at the carboxamide nitrogen; swapping either moiety for simpler substituents (e.g., ethyl, benzyl, thiazol-2-yl, or unsubstituted phenyl) produces entirely different chemotypes with divergent target engagement profiles [2]. Patent evidence demonstrates that even minor structural permutations within the 2-(heteroaryl)thiazole-4-carboxamide series alter mGluR5 antagonist potency, kinase selectivity, and antimicrobial spectrum [3]. The fluoren-2-yl group contributes substantial aromatic surface area and conformational rigidity that cannot be replicated by smaller aryl or alkyl substituents, making direct substitution with structurally simpler thiazole carboxamides scientifically unjustified without explicit comparative bioactivity data.

Quantitative Differentiation Evidence: N-(9H-Fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide vs. Closest Structural Analogs


Structural Uniqueness: Fluoren-2-yl Carboxamide Substituent vs. N-Ethyl, N-Benzyl, and N-Thiazol-2-yl Analogs

The target compound is the only commercially cataloged molecule in the 2-(pyrazin-2-yl)thiazole-4-carboxamide subseries bearing a polycyclic fluoren-2-yl substituent on the carboxamide nitrogen. The closest analogs carrying smaller substituents include N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235666-08-6), N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235634-68-0), and 2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide (CAS 1234796-87-2). The fluoren-2-yl group increases the molecular weight by 164.2 Da (370.4 vs. 206.2 g/mol for the unsubstituted core, 2-(pyrazin-2-yl)thiazole-4-carboxamide, CAS 1235296-44-2) and adds two additional aromatic rings, substantially altering lipophilicity, aromatic π-stacking potential, and target binding site occupancy . No head-to-head biological comparison between the fluoren-2-yl compound and any of these analogs has been published in the peer-reviewed literature as of the search date.

Medicinal chemistry Structure–activity relationship Privileged scaffold

Heterocycle Identity at Thiazole 2-Position: Pyrazin-2-yl vs. Pyrimidin-2-ylamino Scaffold Comparison

A closely related commercial analog, N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide (CAS 1251558-97-0), differs from the target compound by one heteroatom replacement at the thiazole 2-position linker: the target employs a direct C–C bond to pyrazine, whereas the comparator uses an –NH– linker to pyrimidine. This single-point modification alters the hydrogen-bond donor/acceptor profile at the 2-position and modifies the dihedral angle between the thiazole and the appended heterocycle . Patent literature on 2-(substituted pyrimidinyl)thiazole carboxamides indicates that the presence or absence of the amino linker profoundly affects kinase inhibition potency and selectivity [1]. No comparative bioassay data between the target and the pyrimidin-2-ylamino analog have been published.

Medicinal chemistry Kinase inhibitor design Heterocycle SAR

Class-Level DHFR Inhibition Potential of Fluorene-Thiazole Hybrids: In Silico Docking Evidence

A series of fluorene-based thiazole derivatives structurally related to the target compound were evaluated as dihydrofolate reductase (DHFR) inhibitors through molecular docking and in vitro cytotoxicity assays. Compounds based on the 2,7-dichlorofluorene scaffold demonstrated binding interactions with DHFR active site residues and exhibited cytotoxicity against A-549 (lung) and MCF-7 (breast) cancer cell lines with activity benchmarked against 5-fluorouracil (5-FU) as a reference standard [1]. While the target compound lacks the 2,7-dichloro substitution and carries a pyrazin-2-yl group rather than the directly attached thiazole-2-amine motif studied in that work, the shared fluorene-thiazole architecture supports class-level inference that the target may similarly engage DHFR or related folate-pathway targets, but with potentially altered potency and selectivity owing to the distinct substitution pattern.

DHFR inhibition Molecular docking Anticancer

Antimicrobial Activity of Fluorene-Containing Thiazole Schiff Bases: Class-Level Antibacterial Zone-of-Inhibition Data

A 2024 study of eighteen fluorene-containing thiazole Schiff base derivatives reported that compound 2a produced a zone of inhibition of 20.3 ± 0.6 mm against Bacillus species in disc-diffusion assays [1]. This demonstrates that fluorene-thiazole hybrids can achieve measurable antibacterial activity. The target compound differs from this Schiff base series in its carboxamide linkage (vs. imine Schiff base) and the additional pyrazine substituent, but the shared fluorenyl-thiazole core provides class-level justification for antimicrobial screening. No direct antimicrobial data exist for CAS 1226457-75-5.

Antimicrobial Fluorene-thiazole Zone of inhibition

Pyrazine-Thiazole Biheteroaryl Core: Synthetic Accessibility and Structural Modularity Advantage

A 2017 synthetic methodology study demonstrated an efficient one-pot oxidative cross-dehydrogenative coupling protocol for constructing pyrazine-thiazole biheteroaryl systems, enabling rapid access to diverse 2-(pyrazin-2-yl)thiazole derivatives . This establishes that the pyrazine-thiazole core present in the target compound can be reliably synthesized and diversified through modular chemistry. The target compound's specific combination (pyrazine-thiazole core + fluoren-2-yl carboxamide) represents a synthetic convergence of this biheteroaryl methodology with fluorene chemistry, offering a structurally defined scaffold that is more complex than the simpler pyrazine-thiazole carboxamides cataloged commercially.

Synthetic methodology Cross-dehydrogenative coupling Biheteroaryl synthesis

Limitations Statement: Absence of Direct Comparative Bioassay Data for CAS 1226457-75-5

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem BioAssay, and patent databases (correct as of the search date) did not identify any published experimental bioactivity data (IC50, Ki, EC50, MIC, % inhibition at a defined concentration) for N-(9H-fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226457-75-5). The compound appears exclusively as a commercially cataloged screening compound without accompanying primary bioassay results in the public domain [1]. Consequently, all differentiation evidence presented above is derived from structural comparison, class-level inference from related fluorene-thiazole or pyrazine-thiazole chemotypes, and patent-derived SAR trends. Prospective users must treat any purchasing decision as a hypothesis-driven exploration rather than a substitution based on proven differential performance.

Evidence gap Data availability Screening compound

Defensible Application Scenarios for N-(9H-Fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide Based on Available Evidence


DHFR-Focused Anticancer or Antimicrobial Screening with a Structurally Diversified Fluorene-Thiazole Chemotype

Leveraging class-level evidence that fluorene-thiazole derivatives bind DHFR and exhibit cytotoxicity against A-549 and MCF-7 cell lines [1], the target compound can be deployed as a structurally distinct member of this chemotype in DHFR inhibition assays. Its key differentiators—the absence of chlorine substituents on fluorene and the presence of the pyrazin-2-yl group at the thiazole 2-position—enable exploration of SAR beyond the 2,7-dichlorofluorene series. Procurement is warranted for laboratories seeking to expand the chemical diversity of their DHFR-focused compound libraries with a scaffold that combines fluorene-planar aromatic stacking potential with a nitrogen-rich pyrazine-thiazole core.

Kinase Selectivity Profiling Using a Pyrazine-Thiazole Carboxamide Scaffold with Extended Aromatic Surface

The 2-(pyrazin-2-yl)thiazole-4-carboxamide core has been implicated in kinase inhibitor design, with patent literature documenting Aurora kinase and Pim kinase inhibition by related heterocyclic systems [2]. The target compound's fluoren-2-yl group provides additional aromatic surface area that may confer kinase selectivity through occupation of hydrophobic pockets adjacent to the ATP-binding site. Procurement is appropriate for kinase selectivity panels where structural differentiation from simpler N-alkyl or N-benzyl pyrazine-thiazole carboxamides is desired.

Antimicrobial Screening Against Gram-Positive Strains Using a Carboxamide-Stabilized Fluorene-Thiazole Scaffold

Class-level antimicrobial evidence from fluorene-thiazole Schiff bases demonstrates measurable inhibition zones (20.3 mm) against Bacillus species [3]. The target compound replaces the hydrolytically labile Schiff base (imine) linkage with a chemically robust carboxamide, potentially offering superior stability in biological assay media while preserving the fluorene-thiazole pharmacophore. Laboratories screening for novel antibacterial agents against Gram-positive pathogens may procure this compound as a stabilized analog of the active Schiff base series, enabling direct comparison of carboxamide vs. imine linker stability and activity.

Fragment-Based or Structure-Based Drug Design Requiring a Rigid, Polycyclic Amide Scaffold

The target compound's rigid architecture—comprising five aromatic rings with limited rotatable bonds—makes it suitable as a three-dimensional fragment or scaffold in structure-based drug design campaigns . The pyrazine nitrogen atoms and carboxamide carbonyl provide hydrogen-bond acceptor sites for target engagement, while the fluorene moiety offers opportunities for hydrophobic and π-stacking interactions. Procurement is defensible for crystallography or NMR-based fragment screening where shape diversity and rigidity are valued selection criteria.

Quote Request

Request a Quote for N-(9H-fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.